molecular formula C12H9NO3 B3066762 6-Phenylpyridine-2-carboxylic acid N-oxide CAS No. 888721-07-1

6-Phenylpyridine-2-carboxylic acid N-oxide

Cat. No.: B3066762
CAS No.: 888721-07-1
M. Wt: 215.2 g/mol
InChI Key: HMFVEVMNCGZAOC-UHFFFAOYSA-N
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Description

6-Phenylpyridine-2-carboxylic acid N-oxide is an organic compound with the molecular formula C12H9NO3 and a molecular weight of 215.20476 g/mol It is a derivative of pyridine, featuring a phenyl group at the 6-position and a carboxylic acid group at the 2-position, with an N-oxide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Phenylpyridine-2-carboxylic acid N-oxide typically involves the oxidation of 6-phenylpyridine-2-carboxylic acid. One common method is the use of oxidizing agents such as hydrogen peroxide (H2O2) in the presence of a catalyst like titanium silicalite (TS-1) in methanol. This method provides high yields and is considered a greener alternative to traditional batch processes .

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow processes. The use of packed-bed microreactors with catalysts like titanium silicalite (TS-1) and hydrogen peroxide in methanol has been shown to be efficient and sustainable, allowing for continuous operation over extended periods .

Chemical Reactions Analysis

Types of Reactions: 6-Phenylpyridine-2-carboxylic acid N-oxide undergoes various chemical reactions, including:

    Oxidation: The N-oxide functional group can be further oxidized under specific conditions.

    Reduction: The N-oxide group can be reduced back to the corresponding amine using reducing agents like zinc and acetic acid.

    Substitution: The compound can undergo electrophilic substitution reactions, particularly at the phenyl ring.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2) with titanium silicalite (TS-1) in methanol.

    Reduction: Zinc and acetic acid.

    Substitution: Electrophilic reagents such as halogens or nitro groups under acidic conditions.

Major Products Formed:

    Oxidation: Further oxidized derivatives of the N-oxide group.

    Reduction: 6-Phenylpyridine-2-carboxylic acid.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

6-Phenylpyridine-2-carboxylic acid N-oxide has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts for various industrial processes.

Mechanism of Action

The mechanism of action of 6-Phenylpyridine-2-carboxylic acid N-oxide involves its interaction with molecular targets through its N-oxide functional group. This group can participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules. The phenyl and carboxylic acid groups also contribute to its binding affinity and specificity towards certain molecular targets, potentially affecting various biochemical pathways.

Comparison with Similar Compounds

    6-Phenylpyridine-2-carboxylic acid: Lacks the N-oxide group, making it less reactive in certain redox reactions.

    6-Aminopyridine-2-carboxylic acid: Contains an amino group instead of a phenyl group, leading to different chemical properties and reactivity.

Uniqueness: 6-Phenylpyridine-2-carboxylic acid N-oxide is unique due to its combination of a phenyl group, carboxylic acid group, and N-oxide functional group.

Properties

IUPAC Name

1-oxido-6-phenylpyridin-1-ium-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO3/c14-12(15)11-8-4-7-10(13(11)16)9-5-2-1-3-6-9/h1-8H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMFVEVMNCGZAOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=[N+](C(=CC=C2)C(=O)O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60610609
Record name 1-Oxo-6-phenyl-1lambda~5~-pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60610609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

888721-07-1
Record name 1-Oxo-6-phenyl-1lambda~5~-pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60610609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 6-phenylpicolinic acid (150 mg, 0.75 mmol), K2HPO4 (600 mg) m-CPBA (300 mg, max 70% from Aldrich) in dichloroethane (8.0 mL) was heated at 60° C. for 1.5 h. Additional m-CPBA (2×300 mg) was added and the mixture was heated at 60° C. for 40 min. The reaction mixture was purified by preparative HPLC to afford the desired product (110 mg, 68%) as a white solid. 1H NMR (DMF-d7) δ 8.57 (s, 1H), 8.43 (d, 1H, J=2.2 Hz), 8.10–7.88 (m, 5H), 7.59–7.57 (m, 3H).
Quantity
150 mg
Type
reactant
Reaction Step One
Name
K2HPO4
Quantity
600 mg
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
300 mg
Type
reactant
Reaction Step Two
Yield
68%

Synthesis routes and methods II

Procedure details

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COC(=O)c1cccc(-c2ccccc2)[n+]1[O-]
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Synthesis routes and methods III

Procedure details

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O=P([O-])([O-])O
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Synthesis routes and methods IV

Procedure details

To a solution of methyl 6-phenylpyridine-2-carboxylate 1-oxide in methanol (2 mL) was added 1N aqueous sodium hydroxide solution (1 mL), and the mixture was stirred at room temperature for 3 hr. The reaction mixture was concentrated, 1N hydrochloric acid was added, the precipitate was collected by filtration, and washed with water to give the title compound (120 mg, 90%) as white crystals.
Name
methyl 6-phenylpyridine-2-carboxylate 1-oxide
Quantity
0 (± 1) mol
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reactant
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1 mL
Type
reactant
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2 mL
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Yield
90%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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